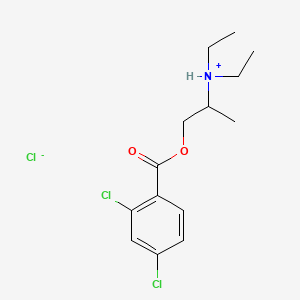
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride is a chemical compound with the molecular formula C13H18Cl3NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propan-2-yl-diethylazanium moiety, making it a versatile molecule for research and industrial purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with propan-2-yl-diethylazanium under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and distillation, further enhances the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as ethanol or methanol
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with fewer oxygen functionalities.
Substitution: Formation of substituted derivatives with different functional groups replacing the dichlorobenzoyl group
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of 1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-methylazanium;chloride: Similar structure but with a methyl group instead of a diethyl group.
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-ethylazanium;chloride: Similar structure but with an ethyl group instead of a diethyl group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
73713-58-3 |
|---|---|
Molekularformel |
C14H20Cl3NO2 |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
1-(2,4-dichlorobenzoyl)oxypropan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C14H19Cl2NO2.ClH/c1-4-17(5-2)10(3)9-19-14(18)12-7-6-11(15)8-13(12)16;/h6-8,10H,4-5,9H2,1-3H3;1H |
InChI-Schlüssel |
XGTYWKQQTJLJII-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)C(C)COC(=O)C1=C(C=C(C=C1)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















